7-METHYL-2-{[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
7-METHYL-2-{[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a tetrazole and adamantyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 7-METHYL-2-{[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves several steps. One common method includes the condensation of 1,3-difunctional electrophilic substrates with hydrazines, followed by cyclization reactions. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as acids or bases . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tetrazole or adamantyl groups.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a CDK2 inhibitor, which is a target for cancer treatment . Additionally, it has been explored as a ligand for adenosine receptors, which are involved in various physiological processes . Its unique structure also makes it a valuable tool in chemical biology for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, its role as an adenosine receptor ligand involves binding to the receptor and modulating its activity, which can influence various signaling pathways .
Comparison with Similar Compounds
Similar compounds to 7-METHYL-2-{[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidines . These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications. The presence of the tetrazole and adamantyl groups in the compound of interest makes it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
10-methyl-4-[[3-(tetrazol-2-yl)-1-adamantyl]methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N10/c1-27-16-14(8-22-27)17-24-15(25-28(17)11-20-16)7-18-3-12-2-13(4-18)6-19(5-12,9-18)29-23-10-21-26-29/h8,10-13H,2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUTSOEULUPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)CC45CC6CC(C4)CC(C6)(C5)N7N=CN=N7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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